An In-depth Technical Guide to the Synthesis and Characterization of 2-(trimethylsilylmethyl)allyl Acetate
An In-depth Technical Guide to the Synthesis and Characterization of 2-(trimethylsilylmethyl)allyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trimethylsilylmethyl)allyl acetate, a key reagent in palladium-catalyzed cycloaddition reactions for the formation of five-membered rings. This document details the experimental protocol for its preparation, along with a thorough analysis of its spectroscopic properties.
Physicochemical Properties
2-(trimethylsilylmethyl)allyl acetate is a colorless liquid at room temperature.[1][2] It is soluble in most common organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈O₂Si |
| Molecular Weight | 186.32 g/mol [1] |
| CAS Number | 72047-94-0[1] |
| Boiling Point | 95 °C at 7 mmHg[1][2] |
| Density | 0.877 g/mL at 25 °C[1][2] |
| Refractive Index (n²⁰/D) | 1.440[1][2] |
Synthesis of 2-(trimethylsilylmethyl)allyl Acetate
The synthesis of 2-(trimethylsilylmethyl)allyl acetate is typically achieved through a two-step process starting from methallyl alcohol. The first step involves the silylation of methallyl alcohol, followed by acetylation of the resulting alcohol. While several methods have been reported for the preparation of the precursor alcohol, a common route involves the direct silylation of methallyl alcohol.[1]
Experimental Protocol
Step 1: Synthesis of 2-(trimethylsilylmethyl)allyl alcohol
Step 2: Acetylation of 2-(trimethylsilylmethyl)allyl alcohol
The resulting 2-(trimethylsilylmethyl)allyl alcohol is then acetylated to yield the final product. A typical laboratory-scale procedure is as follows:
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To a stirred solution of 2-(trimethylsilylmethyl)allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), is added an acetylating agent such as acetic anhydride or acetyl chloride, along with a base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct.
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The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation to afford pure 2-(trimethylsilylmethyl)allyl acetate.
Spectroscopic Characterization
The structure of 2-(trimethylsilylmethyl)allyl acetate is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR Spectroscopy
The ¹³C NMR spectral data for 2-(trimethylsilylmethyl)allyl acetate has been reported by Trost, B. M., and Renault, P. in the Journal of the American Chemical Society (1982), 104(24), 6668–6672.[1][3]
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(trimethylsilylmethyl)allyl acetate is expected to show characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond, and the trimethylsilyl group.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Applications in Organic Synthesis
2-(trimethylsilylmethyl)allyl acetate is a valuable reagent in organic synthesis, most notably as a precursor for the trimethylenemethane (TMM) synthon in palladium-catalyzed [3+2] cycloaddition reactions.[2] This reaction provides a powerful method for the construction of five-membered rings, which are common structural motifs in many natural products and biologically active molecules.
Palladium-Catalyzed [3+2] Cycloaddition
The mechanism of the palladium-catalyzed [3+2] cycloaddition of 2-(trimethylsilylmethyl)allyl acetate involves the in-situ generation of a palladium-TMM complex. This highly reactive intermediate then undergoes a cycloaddition reaction with an electron-deficient alkene to form a methylenecyclopentane derivative.
Diagrams
Caption: A simplified workflow for the synthesis of 2-(trimethylsilylmethyl)allyl acetate.
